molecular formula C8H10F2O B1433766 1,1-Difluorospiro[2.5]octan-6-one CAS No. 1513853-81-0

1,1-Difluorospiro[2.5]octan-6-one

Cat. No.: B1433766
CAS No.: 1513853-81-0
M. Wt: 160.16 g/mol
InChI Key: RXGUBKPAVIABEV-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[25]octan-6-one is a chemical compound with the molecular formula C₈H₁₀F₂O It is characterized by a spirocyclic structure, where a cyclohexanone ring is fused with a difluoromethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorospiro[2.5]octan-6-one typically involves the reaction of cyclohexanone with difluorocarbene precursors under controlled conditions. One common method includes the use of difluoromethyltriphenylphosphonium bromide as the difluorocarbene source, which reacts with cyclohexanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure the stability of the difluorocarbene intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorospiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Products include substituted spirocyclic compounds with various functional groups.

    Reduction: The major product is the corresponding spirocyclic alcohol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1,1-Difluorospiro[2.5]octan-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.5]octan-6-one involves its interaction with molecular targets through its difluoromethylene and carbonyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. The difluoromethylene group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclohexane: Similar in structure but lacks the spirocyclic feature.

    1,1-Difluoro-2-methylcyclohexane: Contains an additional methyl group, altering its chemical properties.

    1,1-Difluoro-3,3-dimethylcyclohexane: Features two additional methyl groups, further modifying its reactivity.

Uniqueness

1,1-Difluorospiro[2.5]octan-6-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a versatile scaffold for the development of novel compounds with specific desired properties.

Properties

IUPAC Name

2,2-difluorospiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUBKPAVIABEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513853-81-0
Record name 1,1-difluorospiro[2.5]octan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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